molecular formula C18H18FN5 B12242157 1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine

1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B12242157
M. Wt: 323.4 g/mol
InChI Key: BWIQWRWFAWZKRI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine is a compound that belongs to the class of piperazine derivatives

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine involves several steps. One common synthetic route includes the reaction of 2-fluoroaniline with 2-methylpyrido[3,4-d]pyrimidine-4-carbaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with piperazine under controlled conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against CDK2, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C18H18FN5

Molecular Weight

323.4 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C18H18FN5/c1-13-21-16-12-20-7-6-14(16)18(22-13)24-10-8-23(9-11-24)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3

InChI Key

BWIQWRWFAWZKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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